molecular formula C3H6O2<br>CH3COOCH3<br>CH3COOCH3<br>C3H6O2 B129702 Methyl acetate CAS No. 79-20-9

Methyl acetate

Cat. No. B129702
CAS RN: 79-20-9
M. Wt: 74.08 g/mol
InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Description

Methyl acetate, also known as MeOAc, is a carboxylic ester that is commonly synthesized from methanol (MeOH) and acetic acid (HOAc). It is a compound with a planar structure in the molecule and is known for its applications in various chemical processes .

Synthesis Analysis

The synthesis of methyl acetate has been explored through different methods. One approach involves the use of pervaporation membrane reactors (PVMRs), which have been modeled to optimize the synthesis process. The study compared different PVMR operation modes, such as semi-batch, plug-flow, and continuous stirred tank, and found that the PVA membrane used shows high separation factors for HOAc and MeOAc but very low for MeOH . Another method discussed is reactive distillation and carbonylation of methanol, which provides an alternative synthesis route without the need for carbon monoxide or acetic acid .

Molecular Structure Analysis

The structure of methyl acetate has been extensively studied. Gas phase electron diffraction, microwave, and IR data, supplemented by ab initio calculations, have confirmed that methyl acetate has a planar heavy-atom skeleton in the syn conformation. The geometry of methyl acetate in the gas phase is essentially equal to that in the crystal .

Chemical Reactions Analysis

Methyl acetate undergoes various chemical reactions. Photolysis of methyl acetate in the vapor phase results in the formation of CH3CO and CH3O radicals, which can further react to produce different compounds such as formaldehyde and methane . The activation of methyl acetate on Pd surfaces has been studied, revealing that the adsorption and activation pathways are influenced by the surface structure of the Pd, with different selectivity for C–O and C–H bond dissociation .

Physical and Chemical Properties Analysis

The physical properties of methyl acetate include the existence of a novel liquid phase transition at -12°C at atmospheric pressure, which divides the liquid phase into two parts, L1 and L2, corresponding to high and low-temperature liquid phases, respectively . The chemical properties are influenced by interactions with solvents, as seen in the study of hydrogen bond dynamics of methyl acetate in methanol, where the C=O stretching band of methyl acetate splits into a doublet due to H-bond interactions .

Scientific Research Applications

Hydrolysis of Methyl Acetate

Methyl acetate is used in various chemical applications, like cellulose acetates, paintings, coatings, artificial leathers, and perfumes. Studies have focused on the hydrolysis of methyl acetate, exploring traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics. Catalytic reaction distillation technique remains an area with significant application prospects, and ongoing research is emphasizing the factors affecting the hydrolysis conversion of methyl acetate (Yuan, 2012).

Methyl Acetate in Lithium-Ion Batteries

Methyl acetate, used as a co-solvent in lithium-ion batteries, shows promise in reducing charging time for electric vehicles. Its impacts on cell rate capability and cell lifetime are subjects of systematic study, employing methods like ex-situ gas evolution measurements and electrochemical impedance spectroscopy (Li et al., 2018).

Application in Internal Combustion Engines

Investigations into using methyl acetate as oxygenated fuel blending for base gasoline in spark-ignition (SI) engines have been conducted. The effects on engine performance and exhaust emissions were experimentally studied, showing mixed results on emissions and efficiency (Çakmak et al., 2018).

Vapor-Liquid Equilibrium Studies

Thermodynamic studies on mixtures like methanol + acetic acid and methanol + water in vapor-liquid equilibrium are crucial for understanding the production and purification of methyl acetate. This research aids in evaluating operating conditions and thermodynamic properties essential for the separation and synthesis processes involving methyl acetate (Azevedo et al., 2020).

Catalytic Distillation for Hydrolysis

The feasibility of catalytic distillation for the hydrolysis of methyl acetate has been studied. The research determined an optimum technological process based on experimental results and mathematical simulations, which could significantly increase methyl acetate conversion and reduce energy consumption (Wang et al., 2001).

Separation by Extractive Distillation

Economic aspects of separating methyl acetate from its mixture with methanol by extractive distillation were simulated. This study evaluated different extraction solvents and solvent regeneration strategies, contributing valuable insights for the chemical industry (Graczová et al., 2018).

Pervaporation for Mixture Separation

Research on the separation of methyl acetate synthesis reaction mixtures by pervaporation has shown that this process can effectively shift the composition from chemical equilibrium, thus enhancing the conversion of reagents. This highlights the potential of pervaporation in conjunction with ester synthesis reactions (Penkova et al., 2013).

Biodiesel Production

Studies on lipase-catalyzed transesterification of soybean oil for biodiesel production using methyl acetate as an acyl acceptor reveal that it can yield high percentages of methyl ester without negatively impacting enzymatic activity. This approach shows potential for large-scale biodiesel production (Du et al., 2004).

Bioelectrochemical Ethanol Production

Research into bioelectrochemical systems has explored the use of methyl viologen to stimulate acetate reduction to ethanol. This study offers insights into converting biomass waste into ethanol using novel bioelectrochemical approaches (Steinbusch et al., 2010).

Supercritical Methyl Acetate for Biodiesel

Investigations into biodiesel production using supercritical methyl acetate have shown promising results. This method, compared to traditional methods, offers new insights into biodiesel synthesis from different types of oils under various conditions (Farobie & Matsumura, 2017).

Theoretical Studies on Methyl Acetate Combustion

Theoretical studies on the combustion chemistry of methyl acetate have been conducted to understand its role in biodiesel combustion. These studies provide crucial kinetic data for modeling the low-temperature oxidation of methyl esters (Meng et al., 2018).

Reactive Distillation Technology

The development and licensing of processes for the synthesis and hydrolysis of methyl acetate using reactive distillation highlight its importance in the chemical industry, especially as a solvent in various applications (Scala et al., 2002).

Optimization of Catalytic Reactive Distillation

Studies on the esterification of acetic acid with methanol to produce methyl acetate in a continuous packed bed catalytic reactive distillation column have been optimized using response surface methodology. This research provides valuable data for improving the efficiency of methyl acetate production (Mallaiah & Reddy, 2016).

Safety And Hazards

Methyl acetate is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness . It reacts with strong oxidants, strong acids, and strong bases, and attacks rubber and some forms of plastic .

Future Directions

The methyl acetate market size is expected to grow by USD 11.72 billion, accelerating at a CAGR of 3.98% during the forecast period . Despite the anticipated challenges in 2024, the methyl acetate industry can leverage valuable opportunities by prioritizing resilience and innovation .

properties

IUPAC Name

methyl acetate
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InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3
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InChI Key

KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC
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Molecular Formula

C3H6O2, Array, CH3COOCH3
Record name METHYL ACETATE
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DSSTOX Substance ID

DTXSID4021767
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Molecular Weight

74.08 g/mol
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Physical Description

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14 °F. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pleasant, fruity odour, Colorless liquid with a fragrant, fruity odor.
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Boiling Point

134.4 °F at 760 mmHg (NTP, 1992), 56.7 °C, 57 °C, 135 °F
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Flash Point

14 °F (NTP, 1992), -10 °C, 14 °F (-10 °C) (closed cup), 22 °F (OPEN CUP), -13 °C (9 °F) (Closed cup), 14 °F (-10 °C) (Closed cup), -13 °C c.c., 14 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 2.43X10+5 mg/L at 20 °C, Miscible with alcohol, ether, Very soluble in ethyl ether, ethanol, 243 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 24.4 (poor), miscible with alcohol, ether; soluble in water, 1 ml in 10ml 50% alcohol (in ethanol), 25%
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Density

0.927 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9342 g/cu cm at 20 °C, Relative density (water = 1): 0.93, 0.927-0.932, 0.93
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Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.8
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Vapor Pressure

170 mmHg at 68 °F ; 235 mmHg at 77 °F (NTP, 1992), 216.0 [mmHg], 216.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.1, 173 mmHg
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Impurities

Acetic acid up to 0.1%
Record name METHYL ACETATE
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Product Name

Methyl acetate

Color/Form

Colorless, volatile liquid

CAS RN

79-20-9
Record name METHYL ACETATE
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Melting Point

-144 °F (NTP, 1992), -98.2 °C, -98.7 °C, -98 °C, -145 °F
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Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
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Reaction Step Two
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Type
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Reaction Step Three
[Compound]
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28d
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Reaction Step Three
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Type
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Reaction Step Four
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Quantity
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Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
28d
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0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
48d
Quantity
0 (± 1) mol
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Reaction Step Nine
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
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Reaction Step Twelve

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate
Reactant of Route 2
Methyl acetate
Reactant of Route 3
Reactant of Route 3
Methyl acetate
Reactant of Route 4
Methyl acetate
Reactant of Route 5
Methyl acetate
Reactant of Route 6
Methyl acetate

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